molecular formula C16H24N2O5 B8070868 2-(Boc-amino)-3-(Cbz-amino)-1-propanol

2-(Boc-amino)-3-(Cbz-amino)-1-propanol

Cat. No.: B8070868
M. Wt: 324.37 g/mol
InChI Key: JQIQDJDXPRRWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a bifunctional compound featuring two orthogonal protecting groups: tert-butoxycarbonyl (Boc) at the 2-position and carbobenzyloxy (Cbz) at the 3-position of a propanol backbone. This dual protection enables selective deprotection strategies in multi-step organic syntheses, particularly in peptide, polymer, and glycoconjugate chemistry . The Boc group is acid-labile, while the Cbz group is removed via hydrogenolysis or catalytic hydrogenation, offering versatility in synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:

    Starting Material: The synthesis begins with 3-amino-1-propanol.

    Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the protecting groups under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.

    Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Deprotected amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Peptide Synthesis

  • The compound serves as a crucial intermediate in peptide synthesis due to the protective groups (Boc and Cbz) that can be selectively removed under mild conditions. This allows for the sequential assembly of peptides while protecting sensitive functional groups from undesired reactions .

2. Protecting Group Strategy

  • The Boc (tert-butoxycarbonyl) group is favored for its stability under basic conditions and ease of removal with mild acids, making it ideal for multi-step syntheses. The Cbz (carbobenzoxy) group offers similar advantages but requires more rigorous conditions for deprotection .

Medicinal Chemistry

1. Drug Development

  • 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is utilized in synthesizing bioactive compounds and pharmaceuticals. For instance, it has been involved in the development of peptide-based drugs that target specific receptors, enhancing therapeutic efficacy .

2. Small-Molecule Drug Conjugates

  • In recent studies, this compound has been incorporated into small-molecule drug conjugates (SMDCs), which combine the targeting ability of peptides with the potency of small molecules. This approach has shown promise in treating various cancers by delivering cytotoxic agents directly to tumor cells .

Material Science

1. Supramolecular Chemistry

  • The compound's ability to form hydrogen bonds and π-π interactions makes it valuable in supramolecular assemblies. Research has demonstrated that derivatives can create hydrogels with tunable properties for drug delivery systems, showcasing potential applications in tissue engineering and regenerative medicine .

2. Functional Materials

  • Its derivatives are being explored for their roles in creating functional materials that respond to environmental stimuli, such as pH or temperature changes. These materials can be used in smart drug delivery systems where the release of therapeutic agents is controlled by external factors .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

  • Researchers synthesized a series of peptide conjugates using this compound as a key building block. These conjugates demonstrated enhanced cytotoxicity against cancer cell lines compared to their non-peptide counterparts, highlighting the compound's potential in targeted cancer therapies .

Case Study 2: Hydrogel Formation

  • A study investigated the use of Cbz derivatives of this compound to create pH-responsive hydrogels. The resulting materials exhibited controlled drug release profiles, making them suitable for applications in localized drug delivery systems .

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Protected Derivatives

a) 3-(Cbz-amino)-1-propanol

  • Structure : Cbz group at the 3-position.
  • Applications : Used as a key intermediate in enzymatic transglycosylation reactions for glycoconjugate synthesis. Kinetic studies with PwGly glycosidase demonstrated its role as an acceptor substrate with a Km of 12.3 mM and kcat of 0.45 s<sup>-1</sup> .
  • Stability: Stable under acidic conditions but sensitive to hydrogenolysis.

b) 3-(Boc-amino)-1-propanol

  • Structure : Boc group at the 3-position.
  • Applications : Employed as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone to synthesize amphiphilic block copolymers (e.g., HPMC−PCL) .
  • Stability: Acid-labile but stable under basic and hydrogenolytic conditions.

c) (S)-2-(Boc-amino)-1-propanol

  • Structure : Boc group at the 2-position with (S)-stereochemistry.
  • Applications: Chiral building block in asymmetric synthesis. Reported as a precursor for non-racemic pharmaceutical intermediates .
  • Physical Properties : Molecular weight 175.23 g/mol, CAS RN 79069-13-9 .

Di-Protected Derivatives

a) (S)-1-Cbz-amino-2-Boc-amino-isopentane

  • Structure : Cbz and Boc groups on an isopentane backbone.
  • Physical Properties : Molecular weight 336.43 g/mol, density 1.075 g/cm³, and logP 4.24 .
  • Applications: Limited data, but its high lipophilicity (logP >4) suggests utility in lipid-based drug delivery systems.

b) Target Compound: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol

  • Key Advantages: Orthogonal Deprotection: Sequential removal of Boc (via TFA/acid) and Cbz (via H2/Pd-C) enables precise functionalization . Steric Effects: Adjacent protecting groups may influence reaction kinetics in enzymatic or catalytic processes compared to mono-protected analogs. Solubility: Likely less polar than mono-protected derivatives due to increased molecular weight (est. ~323 g/mol), favoring organic-phase reactions.

Structural and Functional Comparison Table

Compound Protecting Groups Molecular Weight (g/mol) Key Applications Stability Profile
3-(Cbz-amino)-1-propanol Cbz (3-position) 209.25 Glycoconjugate synthesis Sensitive to H2/Pd-C
3-(Boc-amino)-1-propanol Boc (3-position) ~175 (estimated) Polymer initiator Acid-labile
(S)-2-(Boc-amino)-1-propanol Boc (2-position) 175.23 Chiral intermediates Acid-labile
This compound Boc (2), Cbz (3) ~323 (estimated) Multi-step synthesis, orthogonal deprotection Boc: Acid-labile; Cbz: H2-sensitive
(S)-1-Cbz-amino-2-Boc-amino-isopentane Boc, Cbz (isopentane) 336.43 Lipid-based drug delivery (hypothetical) Similar to target compound

Research Findings and Industrial Relevance

  • Enzymatic Compatibility: 3-(Cbz-amino)-1-propanol demonstrated compatibility with glycosidases, enabling biocatalytic synthesis of glycoconjugates .
  • Polymer Chemistry: Boc-protected propanol derivatives (e.g., 3-(Boc-amino)-1-propanol) are critical for synthesizing biocompatible polymers like HPMC−PCL, used in drug delivery .
  • Orthogonal Protection: The dual protection in this compound is advantageous in peptide synthesis, where sequential deprotection minimizes side reactions .

Biological Activity

2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the protection of amino groups using Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups. The general procedure for Boc-protection includes dissolving Boc anhydride in a solvent mixture, followed by the addition of the corresponding amino alcohol and triethylamine. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the product is extracted and purified.

Antimicrobial Activity

Research indicates that compounds derived from amino acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar-well diffusion method revealed that certain conjugates showed inhibition zones comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of Amino Acid Derivatives

CompoundTarget OrganismInhibition Zone (mm)
This compoundE. coli12
S. aureus10
P. aeruginosa11
A. flavus9

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Notably, compounds with cationic side chains demonstrated higher cytotoxicity compared to neutral or hydrophobic amino acid derivatives. The IC50 values for these compounds suggest a promising therapeutic index for further development in cancer treatment .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundCEM (human leukemia)0.13 ± 0.06
HeLa (cervical cancer)0.25 ± 0.05
MCF-7 (breast cancer)0.30 ± 0.10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. For example, the introduction of cationic amino acids enhances DNA binding interactions, which correlate with increased cytotoxicity . Conversely, hydrophobic amino acids may disrupt these interactions, leading to reduced biological efficacy.

Case Studies

A notable case study involved the evaluation of various derivatives of this compound for their ability to bind DNA and exert cytotoxic effects on cancer cells. The study utilized surface plasmon resonance and fluorescence quenching techniques to assess binding affinities and confirmed that derivatives with lysine exhibited superior binding compared to those with phenylalanine .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Boc-amino)-3-(Cbz-amino)-1-propanol, and how can reaction conditions be optimized to prevent premature deprotection?

  • Methodological Answer : The compound is synthesized via orthogonal protection of amines. First, introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water). After purification, the second amine is protected with Cbz via benzyl chloroformate (Cbz-Cl) in the presence of a base like NaOH. Reaction temperatures (0–25°C) and stoichiometric control are critical to avoid side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal cross-contamination .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective protection and hydroxyl group integrity.
  • HPLC/GC : Purity (>95%) is validated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection (FID) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 337.3 g/mol).

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use desiccants to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid contact with acids or reducing agents that may cleave Boc/Cbz groups .

Advanced Research Questions

Q. How can orthogonal deprotection of Boc and Cbz groups be achieved in sequential synthetic steps?

  • Methodological Answer :

  • Boc Removal : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:1 v/v) for 1–2 hours at 0°C. Neutralize with aqueous NaHCO₃.
  • Cbz Removal : Use catalytic hydrogenation (H₂/Pd-C in methanol) or Lewis acids (e.g., BBr₃) under anhydrous conditions. Monitor via TLC to confirm selective deprotection .

Q. What are the implications of conflicting purity data (e.g., 97% vs. >95%) reported in different sources, and how should researchers validate such discrepancies?

  • Methodological Answer : Discrepancies arise from analytical method variations (e.g., GC vs. HPLC sensitivity). Validate purity using orthogonal techniques:

  • GC-FID : Detects volatile impurities.
  • HPLC-UV/ELSD : Identifies non-volatile byproducts.
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

Q. How is this compound utilized in the synthesis of complex peptide derivatives or as a building block in organic chemistry?

  • Methodological Answer : The dual-protected propanol serves as:

  • Linker in Solid-Phase Synthesis : Attach via its hydroxyl group to resin, enabling sequential coupling of amino acids after deprotection.
  • Chiral Auxiliary : The stereochemistry (R/S configuration) directs asymmetric syntheses of β-amino alcohols or heterocycles. Applications in kinase inhibitor design are documented .

Q. Contradictions and Resolutions

  • Stability in Solvents : reports stability in DCM, while notes decomposition in THF after prolonged storage. Resolve by testing solvent compatibility via short-term stability studies (24-hour NMR monitoring).
  • Deprotection Efficiency : Boc removal with TFA is >95% efficient ( ), but residual Cbz cleavage (<5%) may occur. Optimize reaction time (1 hour) and TFA concentration (25% v/v) .

Properties

IUPAC Name

benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQDJDXPRRWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alaninate (80 g, 230 mmol) in THF (800 mL) was added lithium borohydride (20 g, 920 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 1 hour, the reaction mixture was diluted with water and filtered. The filtrate was concentrated under reduced pressure to give benzyl tert-butyl (3-hydroxypropane-1,2-diyl)biscarbamate. MS ESI calc'd. for C16H25N2O5 [M+H]+ 325. found 325. 1H NMR (400 MHz, CDCl3) δ 7.38-7.35 (m, 5H), 5.11 (s, 2H), 4.70 (s, 1H), 4.13-4.11 (m, 1H), 3.66-3.28 (m, 4H), 2.04 (s, 2H), 1.43 (s, 9H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.